An In-depth Technical Guide to 4-Phenoxyphenethyl Alcohol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Phenoxyphenethyl Alcohol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-phenoxyphenethyl alcohol, a diaryl ether derivative with significant potential in research, particularly in the fields of medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data on analogous compounds to present a robust profile. We will delve into its molecular characteristics, a plausible and detailed synthetic route, predicted physicochemical properties, and a discussion of its potential applications, grounded in the known utility of the diaryl ether and phenethyl alcohol structural motifs.
Core Molecular Attributes of 4-Phenoxyphenethyl Alcohol
The foundational step in understanding any chemical entity is to define its molecular structure and fundamental properties. 4-Phenoxyphenethyl alcohol is characterized by a phenethyl alcohol core with a phenoxy group substituted at the para (4-) position of the phenyl ring.
Molecular Formula: C₁₄H₁₄O₂
Molecular Weight: 214.26 g/mol
The structure is derived from the reduction of the ketone precursor, 4'-phenoxyacetophenone (C₁₄H₁₂O₂). The addition of two hydrogen atoms across the carbonyl group to form the secondary alcohol results in the final formula of C₁₄H₁₄O₂.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-phenoxyphenethyl alcohol. These values are extrapolated from data for structurally related compounds, including phenethyl alcohol and 4'-phenoxyacetophenone.[1][2][3][4][5][6][7][8]
| Property | Predicted Value | Rationale and Comparative Insights |
| Appearance | White to off-white solid or viscous liquid | Based on the solid nature of the precursor 4'-phenoxyacetophenone and the liquid/low melting point of many substituted phenethyl alcohols.[1][2][3][5] |
| Boiling Point | > 325 °C | Expected to be higher than that of its precursor, 4'-phenoxyacetophenone (325 °C), due to the introduction of hydrogen bonding capability from the hydroxyl group. |
| Melting Point | 55-65 °C | Predicted to be in this range, considering the melting point of 4'-phenoxyacetophenone (50-53 °C) and the influence of the hydroxyl group. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The diaryl ether and aromatic nature suggest poor water solubility, while the alcohol functionality may slightly increase it compared to purely nonpolar analogues. Solubility in organic solvents is expected to be good, similar to its precursor.[1] |
| LogP | ~3.5 | Estimated to be slightly lower than that of 4'-phenoxyacetophenone (~3.9) due to the increased polarity from the hydroxyl group.[1] |
Synthesis of 4-Phenoxyphenethyl Alcohol: A Two-Step Approach
A logical and efficient synthetic route to 4-phenoxyphenethyl alcohol involves two key transformations: the formation of the diaryl ether linkage to create a ketone intermediate, followed by the reduction of the ketone to the desired alcohol.
Caption: Proposed two-step synthesis of 4-Phenoxyphenethyl Alcohol.
Step 1: Synthesis of 4'-Phenoxyacetophenone via Friedel-Crafts Acylation
The formation of the ketone intermediate, 4'-phenoxyacetophenone, can be effectively achieved through the Friedel-Crafts acylation of diphenyl ether.[9][10][11][12] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (acetyl chloride).
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to a suitable solvent such as dichloromethane or nitromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: To this mixture, add a solution of diphenyl ether (1.0 equivalent) in the same solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield 4'-phenoxyacetophenone.[1]
Step 2: Reduction of 4'-Phenoxyacetophenone to 4-Phenoxyphenethyl Alcohol
The reduction of the carbonyl group in 4'-phenoxyacetophenone to a hydroxyl group is a standard transformation readily accomplished using a mild reducing agent like sodium borohydride (NaBH₄).
Protocol:
-
Dissolution: Dissolve 4'-phenoxyacetophenone (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully add water or a dilute acid (e.g., 1M HCl) to quench the excess sodium borohydride.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the resulting 4-phenoxyphenethyl alcohol can be purified by column chromatography if necessary.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a triplet for the methylene group adjacent to the alcohol, a quartet for the methine proton of the alcohol, and a singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield, and signals for the two aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-O stretching bands for the diaryl ether are also expected around 1250 cm⁻¹ and 1040 cm⁻¹.[13]
Potential Applications in Drug Discovery and Materials Science
The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic properties.[14] These compounds are known for their anticancer, anti-inflammatory, antiviral, and antibacterial activities.[14] The phenethyl alcohol moiety is also found in various natural products and pharmaceuticals.
The combination of these two pharmacophores in 4-phenoxyphenethyl alcohol suggests its potential as a valuable building block for the synthesis of novel drug candidates. Its structure could be a starting point for developing new inhibitors of enzymes or modulators of receptors where the diaryl ether provides a rigid scaffold for orienting other functional groups, and the phenethyl alcohol portion allows for further derivatization or acts as a key interacting element.
In materials science, the rigid yet somewhat flexible nature of the diaryl ether linkage can be exploited in the design of novel polymers and liquid crystals. The hydroxyl group of 4-phenoxyphenethyl alcohol provides a reactive handle for polymerization or for attachment to other molecular frameworks.
Conclusion
4-Phenoxyphenethyl alcohol represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its molecular properties and a viable, detailed synthetic pathway. The presented protocols are based on well-established and reliable chemical transformations. The predicted properties and potential applications highlight the promise of 4-phenoxyphenethyl alcohol as a valuable tool for researchers and scientists in drug development and materials science. Further experimental investigation is warranted to validate these predictions and fully uncover the potential of this molecule.
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